molecular formula C23H25FN2O3 B11313362 N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide

Cat. No.: B11313362
M. Wt: 396.5 g/mol
InChI Key: ICSCTUUNFMMXEA-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide: is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the amide bond: The final step involves coupling the quinoline derivative with 2-(4-fluorophenoxy)butanoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions could target the amide bond or the quinoline ring.

    Substitution: The fluorophenoxy and butoxy groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Fluorophenoxy compounds: Such as fluoxetine, known for its antidepressant activity.

Uniqueness

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other quinoline or fluorophenoxy derivatives.

Properties

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C23H25FN2O3/c1-3-5-15-28-21-13-12-19(18-7-6-14-25-22(18)21)26-23(27)20(4-2)29-17-10-8-16(24)9-11-17/h6-14,20H,3-5,15H2,1-2H3,(H,26,27)

InChI Key

ICSCTUUNFMMXEA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C(CC)OC3=CC=C(C=C3)F)C=CC=N2

Origin of Product

United States

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